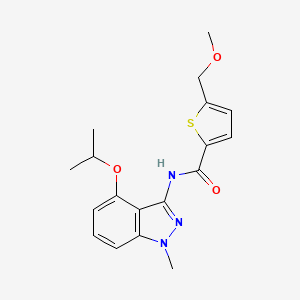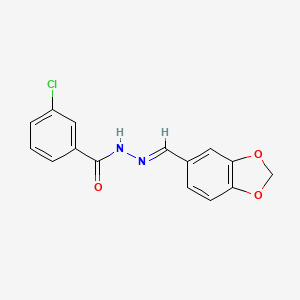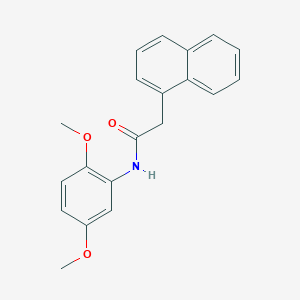![molecular formula C17H19F3N4O2 B5597110 4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5597110.png)
4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a member of the 1,2,4-triazole family, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves the 1,3-dipolar cycloaddition reaction. For instance, Peng and Zhu (2003) demonstrated the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles through a regiospecific cycloaddition reaction, which might be similar to the methods used for synthesizing the compound (Peng & Zhu, 2003).
Molecular Structure Analysis
Triazole derivatives often exhibit interesting structural characteristics. Marjani (2013) detailed the crystal structure of a related compound, emphasizing the importance of intramolecular hydrogen bonding, which could be a feature in the structure of the compound in focus (Marjani, 2013).
Chemical Reactions and Properties
The reactivity of 1,2,4-triazoles typically involves interactions at the nitrogen atoms. For example, the study by Mohamed (2021) on ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives indicates potential reactions involving the nitrogen atoms in the triazole ring (Mohamed, 2021).
Physical Properties Analysis
The physical properties of such compounds often depend on the substituent groups and the overall molecular structure. Studies like the one by Ahmed et al. (2016) on 1,4,5-trisubstituted 1,2,3-triazoles provide insights into the molecular packing, crystal structures, and intermolecular interactions, which are critical in determining the physical properties (Ahmed et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One-Pot Synthesis and Spectral Analysis : A study detailed the one-pot synthesis of triazole derivatives, highlighting the efficiency of synthesis methods that can be applicable for generating compounds with similar structural frameworks to the one . The research emphasized spectral analyses, crystal structures, and the utility of DFT studies in understanding the properties of newly synthesized compounds. These findings could provide insights into the synthesis and characterization of "4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one" derivatives (Ahmed et al., 2016).
Diverse Trifluoromethyl Heterocycles Synthesis : Research demonstrated the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including triazoles. This study underlines the potential of using similar strategies for creating compounds with the trifluoromethyl group, possibly enhancing their application scope in medicinal chemistry (Honey et al., 2012).
Antimicrobial Activities of Triazole Derivatives : Another study explored the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives. This research provides a foundation for understanding how modifications in the triazole ring can impact biological activity, which could be relevant for developing therapeutic agents from "4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one" (Bektaş et al., 2010).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with triazoles and pyrrolidines can vary greatly depending on their specific structure. Some triazoles and pyrrolidines are used as pharmaceuticals and are generally safe when used as directed, but they can be harmful or toxic in large amounts or under certain conditions .
Direcciones Futuras
Given the wide range of biological activities exhibited by triazoles and pyrrolidines, there is significant interest in developing new compounds in these classes for use as pharmaceuticals . Future research will likely focus on the synthesis of new triazole and pyrrolidine derivatives, the investigation of their biological activities, and the development of more efficient and sustainable methods for their synthesis .
Propiedades
IUPAC Name |
4-benzyl-5-methyl-2-[2-oxo-2-[2-(trifluoromethyl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-12-21-24(16(26)23(12)10-13-6-3-2-4-7-13)11-15(25)22-9-5-8-14(22)17(18,19)20/h2-4,6-7,14H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUZQRDVZWQJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N3CCCC3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethoxy]benzoate](/img/structure/B5597031.png)
![N-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5597033.png)


![1'-[2-(4-chlorophenyl)-2-oxoethyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5597062.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5597070.png)
![1-ethyl-4-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5597073.png)
![6'H-spiro[cyclopentane-1,5'-tetrazolo[5,1-a]isoquinoline]](/img/structure/B5597077.png)
![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)
![2-ethyl-8-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597089.png)
![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)
![5-ethyl-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5597108.png)

